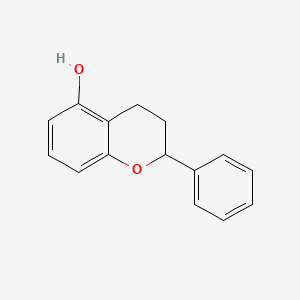

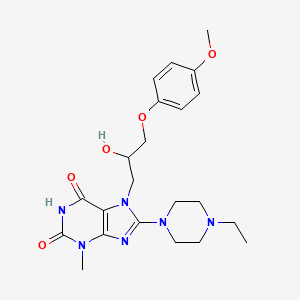

![molecular formula C18H15IN2O3S2 B2498759 3-(bencenosulfonil)-N-[4-(4-yodofenil)-1,3-tiazol-2-il]propanamida CAS No. 892850-15-6](/img/structure/B2498759.png)

3-(bencenosulfonil)-N-[4-(4-yodofenil)-1,3-tiazol-2-il]propanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to "N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide," involves strategic reactions between specific precursors to introduce various functional groups, such as iodophenyl, sulfonyl, and propanamide moieties. A related process involves the reaction between benzo[d]thiazol-2-amine and an appropriate phenyl derivative to obtain high yields of thiazole compounds, showcasing a general methodology for constructing the thiazole core with diversified substituents (Manolov et al., 2021). Such synthetic routes typically employ conditions favoring nucleophilic substitution reactions for incorporating iodophenyl groups and subsequent steps for adding sulfonyl and propanamide functionalities.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by their planar thiazole ring, which can engage in various intermolecular interactions due to its electron-rich nature. For compounds within this class, structural analyses often reveal close-packed arrangements facilitated by non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to their stability and reactivity patterns (Carballo et al., 2013). These structural features are crucial for understanding the compound's chemical behavior and interactions with biological targets.

Chemical Reactions and Properties

Thiazole derivatives exhibit a range of chemical reactivities, attributable to their functional groups and aromatic system. Their reactions can include nucleophilic substitutions at the halogenated phenyl ring, electrophilic substitutions at the thiazole ring, and transformations of the sulfonyl and propanamide groups under specific conditions. The presence of a sulfonyl group enhances the compound's ability to act as an electrophile, while the amide functionality may participate in condensation reactions (Zaky et al., 2016).

Aplicaciones Científicas De Investigación

- Resumen: Los investigadores han investigado el autoensamblaje dependiente de la concentración del benceno 1,3,5-tris(4-yodofenil) en forma de estrella en la interfase sólido-líquido utilizando microscopía de túnel de barrido . A baja concentración, las moléculas forman una nanoarquitectura porosa hexagonal con enlaces halógenos estabilizada por sinthonos X3. A mayor concentración, se organizan en una estructura paralelográmica porosa estabilizada por sinthonos X2. Los enlaces de yodo ofrecen una alternativa a los enlaces de hidrógeno para la ingeniería de estructuras orgánicas porosas sintonizables en superficies planas.

- Resumen: El acoplamiento catalizado por paladio de cloruros de bencenosulfonilo con derivados de tiofeno permite el acceso regioselectivo a tiofenos β-arilados . Esta reacción procede sin necesidad de oxidantes o ligandos y tolera varios sustituyentes tanto en las porciones de benceno como de tiofeno.

Autoensamblaje por Enlace Halógeno

Síntesis Regioselectiva de Tiofenos β-Arilados

Propiedades Fotofísicas y de Electroluminiscencia

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15IN2O3S2/c19-14-8-6-13(7-9-14)16-12-25-18(20-16)21-17(22)10-11-26(23,24)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKWJISQINBDHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)

![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)

![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)

![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)

![5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2498692.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2498698.png)